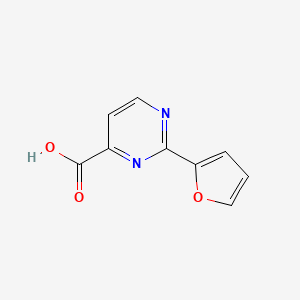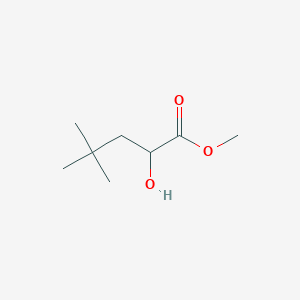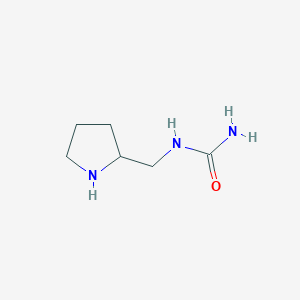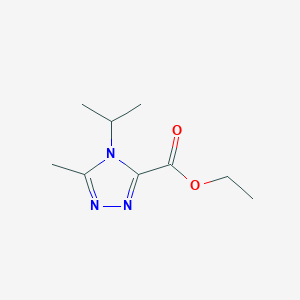
Ethyl-7-Amino-2H-1,3-Benzodioxol-5-carboxylat
Übersicht
Beschreibung
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a chemical compound that belongs to the class of benzodioxoles This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzodioxole ring
Wissenschaftliche Forschungsanwendungen
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a chemical compound that is part of a larger family of benzodioxole compounds . Benzodioxole derivatives have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
Related benzodioxole compounds have been shown to interact with their targets, causing cell cycle arrest and inducing apoptosis in cancer cells .
Biochemical Pathways
Benzodioxole compounds have been associated with modulating microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells .
Result of Action
Related benzodioxole compounds have been shown to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Biochemische Analyse
Biochemical Properties
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and influencing the overall metabolic flux. Additionally, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate can form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate has been shown to impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their activity, leading to downstream effects on cellular processes. For instance, ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation. Additionally, it can modulate gene expression by influencing the activity of transcription factors or chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings underscore the importance of dosage optimization in preclinical studies .
Metabolic Pathways
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The interaction of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate with metabolic enzymes can influence the levels of key metabolites, thereby affecting cellular energy production and biosynthetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the benzodioxole ring is achieved using nitric acid, and the resulting nitro compound is reduced to the amino derivative using reducing agents such as iron powder or catalytic hydrogenation.
Esterification: The carboxylate group is introduced through esterification of the corresponding carboxylic acid with ethanol in the presence of acid catalysts like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate: Similar structure but with a nitro group instead of an amino group.
Methyl 7-amino-2H-1,3-benzodioxole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
7-Amino-2H-1,3-benzodioxole-5-carboxylic acid: Similar structure but without the ester group.
Uniqueness
Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is unique due to the presence of both an amino group and an ethyl ester group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
ethyl 7-amino-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDNNXIBLOPMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)







![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)





